Glutaric acid

Solubility Crystallization Aqueous Synthesis

Sourcing Glutaric Acid (CAS 68603-87-2) instead of a generic 'C4-C6 dibasic acid' mixture eliminates the risk of unpredictable crystallization and synthesis failure. Its odd-carbon (C5) backbone and extreme water solubility (63.41 g/100g) are critical for aqueous-phase polymer production and precise pH buffering, properties absent in cheaper succinic or adipic acid blends. This 99% pure, linear dicarboxylic acid is essential for R&D and industrial applications requiring consistent performance in green polymer synthesis and advanced material science.

Molecular Formula C5H8O4
C5H8O4
COOH(CH2)3COOH
Molecular Weight 132.11 g/mol
CAS No. 68603-87-2
Cat. No. B8270111
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlutaric acid
CAS68603-87-2
Molecular FormulaC5H8O4
C5H8O4
COOH(CH2)3COOH
Molecular Weight132.11 g/mol
Structural Identifiers
SMILESC(CC(=O)O)CC(=O)O
InChIInChI=1S/C5H8O4/c6-4(7)2-1-3-5(8)9/h1-3H2,(H,6,7)(H,8,9)
InChIKeyJFCQEDHGNNZCLN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitygreater than or equal to 100 mg/mL at 70 °F (NTP, 1992)
SOLUBILITY IN WATER (G/L): @ 0 DEG: 429;  @ 20 DEG: 639;  @ 50 DEG: 957;  @ 65 DEG: 1118;  FREELY SOL IN ABSOLUTE ALCOHOL, ETHER;  SOL IN BENZENE, CHLOROFORM;  SLIGHTLY SOL IN PETROLEUM ETHER
SOL IN CONCENTRATED SULFURIC ACID
1600.0 mg/mL
Solubility in water, g/100ml at 20 °C: 63.9

Structure & Identifiers


Interactive Chemical Structure Model





Glutaric Acid (CAS 68603-87-2): Technical Identity and Positioning Among Medium-Chain Dicarboxylic Acids for Industrial and Research Procurement


Glutaric acid (pentanedioic acid), identified by CAS 68603-87-2, is a linear, five-carbon dicarboxylic acid belonging to the homologous series of medium-chain dicarboxylic acids (MCDAs). This class encompasses chain lengths from C4 to C10 and is foundational in chemical, pharmaceutical, and materials science sectors [1]. As an endogenous metabolite produced during the catabolism of lysine and tryptophan, glutaric acid is a naturally occurring compound in mammals, a characteristic that distinguishes it from several of its industrially dominant, but less endogenous, linear counterparts [2]. With a molecular formula of C₅H₈O₄ and a molar mass of 132.12 g/mol, it exists as a colorless crystalline solid with a notably low melting point of 95-98 °C [3]. Its structural and physicochemical profile positions it uniquely between the more common C4 (succinic) and C6 (adipic) diacids, imparting a specific set of properties that are quantifiably distinct.

Why a 'Dicarboxylic Acid' Specification is Insufficient for Glutaric Acid-Based Applications


Procuring a generic 'C4-C6 dibasic acid' mixture as a substitute for purified glutaric acid (CAS 68603-87-2) introduces significant risk due to the extreme non-linearity in key physicochemical properties across the homologous series. While succinic (C4), glutaric (C5), and adipic (C6) acids are structurally adjacent, their material behaviors diverge sharply. The water solubility of glutaric acid (63.41 g/100g) is over 30 times greater than that of adipic acid (2.05 g/100g) and 13 times greater than succinic acid (4.72 g/100g), meaning a 'mixed acid' feedstock will have dramatically different, and unpredictable, solvation and crystallization dynamics [1]. Furthermore, the odd-numbered carbon backbone (C5) is a specific structural feature that confers unique solid-state properties, such as a melting point minimum in the series (97.5°C), and distinct gas-phase behaviors, including efficient dimer formation, which are absent in even-chain analogs like succinic (C4, 185°C) and adipic (C6, 153°C) acids [2][3]. These non-linear property shifts ensure that direct substitution leads to failed synthesis outcomes and inconsistent material performance.

Quantified Differentiation of Glutaric Acid (CAS 68603-87-2) Against Closest Structural Analogs


Unparalleled Aqueous Solubility and Processability Among C4-C6 Dicarboxylic Acids

Glutaric acid exhibits aqueous solubility that is not incrementally, but exponentially higher than its closest linear analogs. As reported in a comprehensive review of MCDA characteristics, the water solubility of glutaric acid is 63.41 g/100g, compared to only 4.72 g/100g for succinic acid (C4) and 2.05 g/100g for adipic acid (C6) [1]. This represents a 13.4-fold increase over succinic acid and a 30.9-fold increase over adipic acid. The chain-length-dependent solubility pattern is non-linear, with glutaric acid (C5) being the clear maximum in the C4-C6 range. This extreme solubility enables aqueous-based reactions and downstream processing that are simply not feasible with other common diacids without the use of co-solvents.

Solubility Crystallization Aqueous Synthesis

Distinct Ionization Profile and Buffer Capacity for Formulation Development

The acid dissociation constants (pKa) for glutaric acid provide a distinct buffering range compared to its C4 and C6 analogs. While the second pKa values (pKa2) for glutaric and adipic acids are nearly identical (5.40), their first pKa values (pKa1) differ, with glutaric acid at 4.30 and adipic acid at 4.40 [1]. More significantly, the pKa1 of glutaric acid (4.30) is 0.10 units higher than that of succinic acid (4.20), while its pKa2 (5.40) is 0.20 units lower [1]. This shift in both protonation states provides a buffer capacity profile that is unique in the C4-C6 series, which can be critical in pharmaceutical formulations or biochemical assays where precise pH control is required.

pKa Acid Dissociation Buffer Selection

Unique Solid-State and Thermodynamic Signature Due to Odd Carbon Chain

Glutaric acid's odd-numbered carbon chain (C5) results in a sharp melting point minimum within the dicarboxylic acid homologous series, a classic odd-even effect in crystallography. The melting point of glutaric acid is 97.5°C, which is 87.5°C lower than that of succinic acid (185°C) and 55.5°C lower than adipic acid (153°C) [1]. This property is not a continuous function of chain length but rather a result of different molecular packing in the solid state. This translates to a significantly lower energy requirement for melt processing, which can be advantageous in polymer synthesis and reduces the risk of thermal degradation during processing.

Melting Point Crystallinity Odd-Even Effect

Enhanced Gas-Phase Dimerization Propensity for Nucleation Studies

Computational studies reveal a pronounced even/odd pattern in the gas-phase stability of dicarboxylic acid dimers. Due to a combination of hydrogen bond strength and torsional strain, dimer formation in the gas phase occurs efficiently for glutaric acid (C5) and pimelic acid (C7) but is unfavorable for succinic acid (C4) and adipic acid (C6) [1]. This differential dimerization propensity is a direct consequence of the odd carbon chain length and has implications for understanding atmospheric aerosol nucleation and designing gas-phase separation processes.

Gas-Phase Chemistry Dimerization Thermodynamics

Unique Impact on Polymer Elasticity and Biodegradation Kinetics

The odd-numbered carbon backbone (C5) of glutaric acid is strategically leveraged to modify polymer properties. When incorporated as a co-monomer, it reduces the inherent elasticity of polymers such as polyester polyols and polyamides compared to polymers made with even-chain diacids . Furthermore, due to its higher hydrophilicity resulting from fewer methylene groups, materials composed of glutaric acid degrade faster than those made with less hydrophilic diacids like adipic acid [1]. The degradation rate follows the hydrophilicity of the diacid monomer, making glutaric acid a key building block for designing materials with tunable degradation profiles.

Polymer Science Elasticity Biodegradation

Distinct Charge Density Distribution in the Solid State

Experimental charge density studies on aliphatic dicarboxylic acids have revealed a non-monotonic trend in electron distribution. Malonic (C3) and pimelic (C7) acids exhibit minimum charge density in the C-C, C-O, and O-H bonds, while glutaric acid (C5) shows the maximum density in these bonds [1]. Conversely, the C=O and C-H bonds exhibit the opposite trend. This indicates a unique electronic structure for the C5 diacid, which could influence its reactivity and intermolecular interactions in ways not predictable from its C4 or C6 neighbors.

Charge Density Crystallography Chemical Bonding

Validated Application Scenarios for Glutaric Acid (CAS 68603-87-2) Based on Quantified Differentiation


Aqueous-Phase Polymer Synthesis of Polyester Polyols and Polyamide 5

The extreme water solubility of glutaric acid (63.41 g/100g) [5] directly enables its use as a monomer in aqueous polycondensation reactions for the synthesis of polyester polyols and polyamide 5 . This contrasts sharply with the use of succinic or adipic acid, which would require organic co-solvents or high-temperature melt processing due to their low solubility. The odd carbon chain (C5) further reduces polymer elasticity and accelerates biodegradation, providing a unique value proposition for 'green' polymer manufacturing .

Energetically Favorable Melt Processing and Co-Monomer in Polyamides

With a melting point of just 97.5°C—significantly lower than that of succinic acid (185°C) or adipic acid (153°C) [5]—glutaric acid allows for lower-temperature melt polymerization, reducing energy costs and the risk of thermal degradation of heat-sensitive co-monomers. This is a key technical advantage in the production of specialty polyamides and copolymers where precise thermal control is required .

Model Compound in Atmospheric Aerosol Nucleation Studies

The ability of glutaric acid to efficiently form dimers in the gas phase, a property not shared by succinic or adipic acid [5], makes it a critical model compound for researchers studying new particle formation and aerosol growth. Its high solubility and low volatility also make it a key component in studies of secondary organic aerosol (SOA) formation and cloud condensation nuclei (CCN) activity.

Precise Buffer Component in Biochemical and Pharmaceutical Formulations

The unique pKa profile of glutaric acid (pKa1 = 4.30, pKa2 = 5.40) [5] provides a buffering capacity distinct from its C4 and C6 analogs. This makes it a valuable component for formulating solutions where maintaining a specific pH range (e.g., near physiological pH) is critical, such as in protein stabilization buffers, cell culture media, or certain topical pharmaceutical preparations .

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